
Bisantrene HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisantrene hydrochloride is an anthracenyl bishydrazone with anthracycline-like antineoplastic activity and an antimetabolite. It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . Bisantrene hydrochloride is known for its relatively low cardiotoxicity compared to other anthracyclines like doxorubicin .
Métodos De Preparación
The preparation of bisantrene hydrochloride involves several synthetic routes and reaction conditions. One method includes the preparation of bisantrene dihydrochloride for intravenous administration . The process involves the synthesis of bisantrene followed by its conversion to the dihydrochloride salt form. Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it is suitable for medical use .
Análisis De Reacciones Químicas
Bisantrene hydrochloride undergoes various chemical reactions, including:
Oxidation: Bisantrene can be oxidized to form polar metabolites, which may have reduced activity.
Reduction: The compound can undergo reduction reactions, although specific details are less documented.
Substitution: Bisantrene can participate in substitution reactions, particularly involving its bishydrazone moiety.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bisantrene hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Bisantrene hydrochloride exerts its effects through multiple mechanisms:
DNA Intercalation: It intercalates into DNA, disrupting its configuration and leading to DNA single-strand breaks and DNA-protein crosslinking.
Inhibition of DNA and RNA Synthesis: Bisantrene is a potent inhibitor of DNA and RNA synthesis, which contributes to its antineoplastic activity.
Inhibition of FTO Enzyme: Bisantrene is a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), an m6A RNA demethylase.
Comparación Con Compuestos Similares
Bisantrene hydrochloride is unique compared to other anthracyclines due to its lower cardiotoxicity. Similar compounds include:
Doxorubicin: An anthracycline with higher cardiotoxicity but similar DNA intercalating properties.
Daunorubicin: Another anthracycline with significant cardiotoxicity and similar mechanisms of action.
Mitoxantrone: An anthracene derivative with lower cardiotoxicity but different chemical structure.
Bisantrene hydrochloride stands out due to its selective inhibition of the FTO enzyme and its potential cardioprotective effects when used in combination with other cardiotoxic anthracyclines .
Propiedades
Fórmula molecular |
C22H23ClN8 |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H22N8.ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);1H/b27-13+,28-14+; |
Clave InChI |
HBSXKBIYGYFNRF-XBOQHTKWSA-N |
SMILES isomérico |
C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3.Cl |
SMILES canónico |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


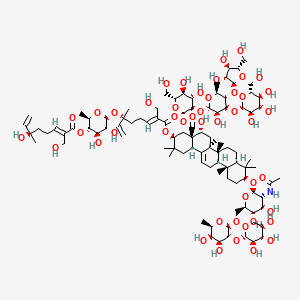
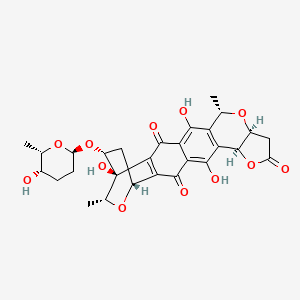
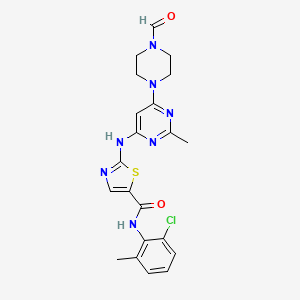
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)

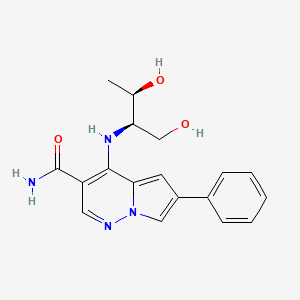
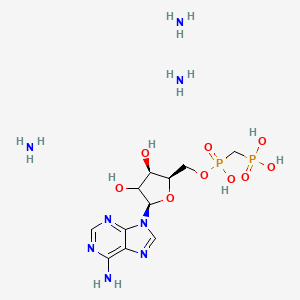

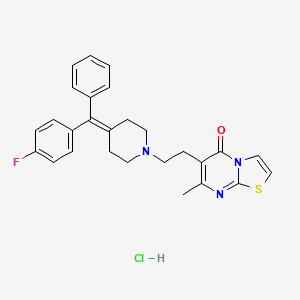

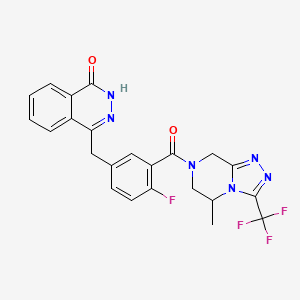
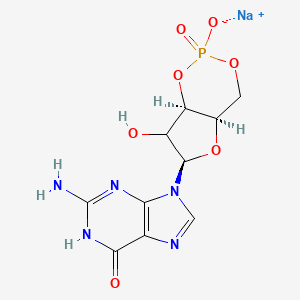
![4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one](/img/structure/B10854392.png)
![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)
